L-Seryl-L-phenylalanyl-L-valyl-L-alanine
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Overview
Description
L-Seryl-L-phenylalanyl-L-valyl-L-alanine is a peptide compound composed of four amino acids: serine, phenylalanine, valine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-phenylalanyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-phenylalanyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while substitution reactions can introduce new functional groups into the peptide chain.
Scientific Research Applications
L-Seryl-L-phenylalanyl-L-valyl-L-alanine has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Seryl-L-phenylalanyl-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Another peptide with similar amino acid composition but different sequence.
L-α-Aspartyl-L-seryl-L-valyl-L-phenylalanine: A peptide with a similar structure but includes aspartic acid.
Uniqueness
L-Seryl-L-phenylalanyl-L-valyl-L-alanine is unique due to its specific sequence of amino acids, which determines its distinct chemical and biological properties. This sequence influences its reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
CAS No. |
817624-86-5 |
---|---|
Molecular Formula |
C20H30N4O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H30N4O6/c1-11(2)16(19(28)22-12(3)20(29)30)24-18(27)15(23-17(26)14(21)10-25)9-13-7-5-4-6-8-13/h4-8,11-12,14-16,25H,9-10,21H2,1-3H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t12-,14-,15-,16-/m0/s1 |
InChI Key |
XWTCGHSDTKWUPH-TUUVXOQKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origin of Product |
United States |
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